molecular formula C20H24N6 B5616320 4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine

4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine

Cat. No. B5616320
M. Wt: 348.4 g/mol
InChI Key: FGZDCDNYCWAENF-UHFFFAOYSA-N
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Description

The synthesis and analysis of pyrimidine derivatives, including those with additional functional groups and heterocyclic structures similar to "4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine," are of significant interest in the field of organic chemistry due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including nitration, cyclization, and substitutions. For example, [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide was synthesized via nitration followed by an oxidative cyclization under mild conditions (Sako et al., 2000).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including crystal and molecular structures, can be determined through X-ray crystallography. For example, the structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives were elucidated, revealing their crystallization in the monoclinic system (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyrimidine derivatives can participate in various chemical reactions, including interactions with nucleophiles, leading to the formation of novel compounds. The reactivity can be influenced by substituents on the pyrimidine ring, as observed in the formation of novel pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines (Elmaati, 2002).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as stability, crystallization behavior, and solubility, are critical for their practical applications. For instance, certain pyridinols show remarkable stability and antioxidant properties, contributing to their effectiveness as phenolic antioxidants (Wijtmans et al., 2004).

Chemical Properties Analysis

The chemical properties, including the reactivity, functional group transformations, and interactions with other molecules, are essential for understanding the behavior of pyrimidine derivatives in various conditions. The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols highlight the versatility and potential of pyrimidine derivatives as antioxidants and intermediates in organic synthesis (Wijtmans et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds containing pyrimidine, imidazole, and piperidine rings are often found in pharmaceuticals and can interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activities. This could include testing the compound in various biological assays to determine its activity against different targets .

properties

IUPAC Name

4,5-dimethyl-6-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-15-16(2)23-14-24-19(15)25-9-5-18(6-10-25)20-22-8-11-26(20)13-17-4-3-7-21-12-17/h3-4,7-8,11-12,14,18H,5-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZDCDNYCWAENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine

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